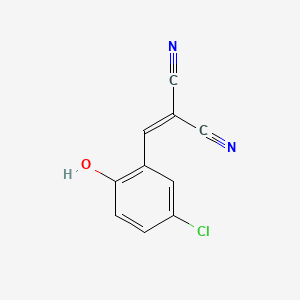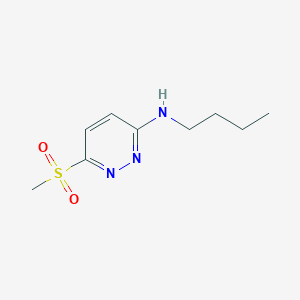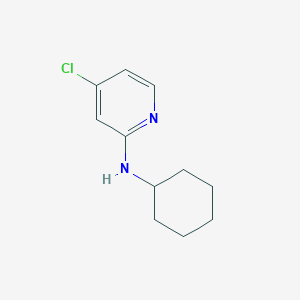
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is a complex organic compound with a molecular formula of C28H25ClN2 It is known for its unique structure, which includes a benzyl group, a chloroacridinyl group, and a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzyl and chloro groups. The final step involves the alkylation of the aniline moiety with dimethylamine. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can lead to a variety of substituted acridine derivatives.
科学的研究の応用
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
9-Chloroacridine: A simpler analog with similar structural features.
N,N-Dimethylaniline: A common starting material in organic synthesis.
Uniqueness
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its benzyl and chloro groups, along with the dimethylaniline moiety, make it a versatile compound with a wide range of applications.
特性
CAS番号 |
5436-20-4 |
|---|---|
分子式 |
C28H26Cl2N2 |
分子量 |
461.4 g/mol |
IUPAC名 |
4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C28H25ClN2.ClH/c1-30(2)23-18-16-22(17-19-23)28(29)24-12-6-8-14-26(24)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28;/h3-19H,20H2,1-2H3;1H |
InChIキー |
SYZYILBJAXWOEU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
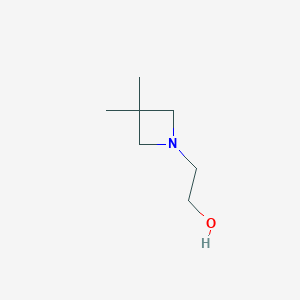
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
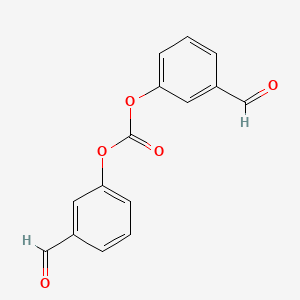
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)


